N-(4,5-二氢萘[1,2-d]噻唑-2-基)-4-(吲-1-基磺酰基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indolocarbazoles (ICZs) are a class of compounds that are under current study due to their potential as anti-cancer as well as antimicrobial drugs . They were first isolated in 1977, and a wide range of structures and derivatives have been found or developed throughout the world .
Synthesis Analysis
The synthesis of these compounds often involves complex chemical reactions and can vary depending on the specific structure of the compound . The most frequently isolated indolocarbazoles are Indolo (2,3-a)carbazoles .Molecular Structure Analysis
The molecular structure of these compounds can be quite complex. They belong to the alkaloid sub-class of bisindoles . The most common subgroup of the Indolo (2,3-a)carbazoles are the Indolo (2,3-a)pyrrole (3,4-c)carbazoles .Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite complex and are often specific to the particular structure of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary greatly depending on their specific structure .科学研究应用
抗癌活性
萘醌衍生物已被合成并评估了对各种人类癌细胞系的细胞毒活性。具有苯基氨基硫烷基部分的化合物显示出显着的细胞毒活性,通过上调 caspase-3 和 caspase-7 蛋白诱导凋亡和细胞周期停滞在 G1 期。这些发现表明在癌症治疗中的潜在应用 (Ravichandiran 等,2019)。
抗菌和抗炎特性
一系列 N-苯基-4-(4-(噻唑-2-基)-苯基)-噻唑-2-胺衍生物对革兰氏阳性和革兰氏阴性菌株以及真菌株表现出有效的抗菌活性。一些分子表现出比参考药物更高的抑制作用,突出了它们作为抗菌剂的潜力。抗菌活性对革兰氏阳性菌株尤为明显 (Bikobo 等,2017)。
精神药物、抗肿瘤和抗单胺氧化酶特性
合成了新的 N-[(苯并)噻唑-2-基]-2/3-[3,4-二氢异喹啉-2(1H)-基]乙烷/丙酰胺衍生物,对其进行了表征,发现它们具有体内精神药物、体内抗炎和体外细胞毒活性。这些化合物表现出明显的镇静作用、高抗炎活性、选择性细胞毒作用、对肿瘤细胞系的 NO 诱导能力和一些抗菌作用。结果与其结构特征和物理化学参数相关,揭示了合成化合物的特定活性组合 (Zablotskaya 等,2013)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3S2/c30-25(28-26-27-24-21-7-3-1-5-17(21)11-14-23(24)33-26)19-9-12-20(13-10-19)34(31,32)29-16-15-18-6-2-4-8-22(18)29/h1-10,12-13H,11,14-16H2,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWGGERAWZTKJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。